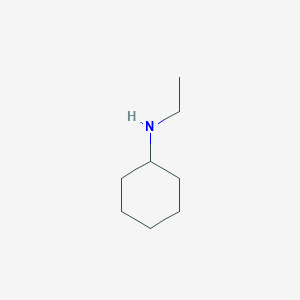
MCPA-钠盐
概述
描述
2-甲基-4-氯苯氧乙酸: 是一种广泛使用的苯氧类除草剂,于1945年首次投入使用。它能选择性地控制牧场和谷物作物中的阔叶杂草。该化合物作为一种生长素,在植物中天然存在 .
科学研究应用
2-甲基-4-氯苯氧乙酸在科学研究中有着广泛的应用:
化学: 用作研究除草剂作用和降解的模型化合物。
生物学: 研究其对植物生长发育的影响。
医学: 由于其类生长素特性,探索其潜在的治疗用途。
作用机制
2-甲基-4-氯苯氧乙酸通过模拟植物生长激素生长素的作用发挥作用。它通过叶片吸收并转运到植物的顶端分生组织,在那里干扰蛋白质合成、细胞分裂和生长,导致敏感植物不受控制地生长,最终死亡 .
生化分析
Biochemical Properties
MCPA-sodium acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Cellular Effects
MCPA-sodium works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis, cell division, and the growth of the plant . It can also affect kidney and liver function in mammals .
Molecular Mechanism
The molecular mechanism of MCPA-sodium involves mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Temporal Effects in Laboratory Settings
The effects of MCPA-sodium can change over time in laboratory settings. For example, MCPA-sodium can be degraded biologically in soils by plants and microorganisms . The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol) .
Dosage Effects in Animal Models
The effects of MCPA-sodium can vary with different dosages in animal models. For example, following an oral dose of uniformly ring-labelled MCPA, it was predominantly excreted in rats - approximately 90% of the administered dose by urine, with low levels detected in faeces .
Metabolic Pathways
MCPA-sodium is involved in the metabolic pathways that mimic the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons .
Transport and Distribution
MCPA-sodium is widely distributed to various tissues and organs . No significant accumulation of MCPA-sodium is observed in tissues .
Subcellular Localization
It is known that MCPA-sodium is absorbed through the leaves and is translocated to the meristems of the plant .
准备方法
合成路线和反应条件: 2-甲基-4-氯苯氧乙酸是由相应的酚类化合物经氯乙酸和稀碱在简单的取代反应中合成而来: [ \text{2-甲基-4-氯苯酚} + \text{ClCH}2\text{CO}_2\text{H} + \text{碱} \rightarrow \text{2-甲基-4-氯苯氧乙酸} + \text{碱} \cdot \text{HCl} ]
工业生产方法: 2-甲基-4-氯苯氧乙酸的工业生产采用相同的合成路线,但规模更大,确保反应条件优化,以最大限度地提高产率和纯度 {_svg_2}.
化学反应分析
反应类型: 2-甲基-4-氯苯氧乙酸会发生多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化。
还原: 它可以被还原形成不同的衍生物。
取代: 该化合物可以进行取代反应,特别是在氯原子处。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用氢化锂铝等还原剂。
取代: 通常使用氢氧化钠和其他碱类试剂。
形成的主要产物:
氧化: 2-甲基-4-氯苯氧乙酸的氧化衍生物。
还原: 该化合物的还原形式。
取代: 氯原子被其他官能团取代的取代衍生物.
相似化合物的比较
类似化合物:
2,4-二氯苯氧乙酸 (2,4-D): 另一种广泛使用的具有类似性质的苯氧类除草剂。
1-萘乙酸: 一种用于植物生长调节的合成生长素。
比较:
2-甲基-4-氯苯氧乙酸 vs. 2,4-二氯苯氧乙酸: 这两种化合物都作为生长素,用于除草。 2-甲基-4-氯苯氧乙酸对阔叶杂草的选择性更高。
2-甲基-4-氯苯氧乙酸 vs. 1-萘乙酸: 尽管两者都是生长素,但 1-萘乙酸主要用于植物生长调节而不是除草
属性
CAS 编号 |
3653-48-3 |
|---|---|
分子式 |
C9H9ClNaO3 |
分子量 |
223.61 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |
InChI 键 |
PMNFTMSSBYQNTK-UHFFFAOYSA-N |
杂质 |
The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |
颜色/形态 |
White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |
密度 |
1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |
熔点 |
118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |
Key on ui other cas no. |
3653-48-3 |
物理描述 |
White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant; Environmental Hazard |
溶解度 |
Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |
同义词 |
4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |
蒸汽压力 |
0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MCPA-sodium affect plant growth?
A1: MCPA-sodium is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []
Q2: What are the visible symptoms of MCPA-sodium exposure in plants?
A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]
Q3: What is the molecular formula and weight of MCPA-sodium?
A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.
Q4: Does the presence of calcium chloride in spray carriers affect MCPA-sodium's efficacy?
A4: Yes, calcium chloride antagonizes the toxicity of MCPA-sodium. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []
Q5: How does the chemical structure of MCPA-sodium relate to its herbicidal activity?
A5: The phenoxyacetic acid structure of MCPA-sodium is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]
Q6: Are there specific formulation strategies for MCPA-sodium?
A6: MCPA-sodium is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []
Q7: Has MCPA-sodium been tested for safety and efficacy in field trials?
A7: Yes, numerous field trials have demonstrated the effectiveness of MCPA-sodium in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]
Q8: Can resistance to other herbicides confer cross-resistance to MCPA-sodium?
A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to MCPA-sodium. []
Q9: How is MCPA-sodium quantified in environmental samples?
A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying MCPA-sodium residues in soil, water, and plant tissues. [, , ]
Q10: What happens to MCPA-sodium in the environment after application?
A12: MCPA-sodium can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]
Q11: Are there alternative weed control methods or herbicides to MCPA-sodium?
A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
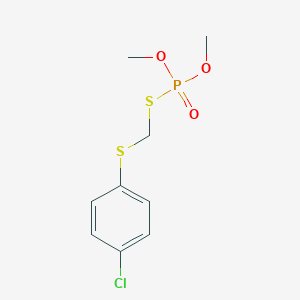


![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
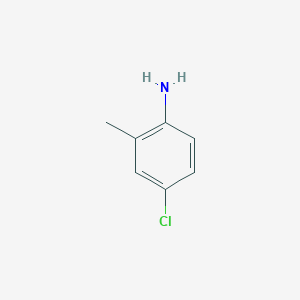
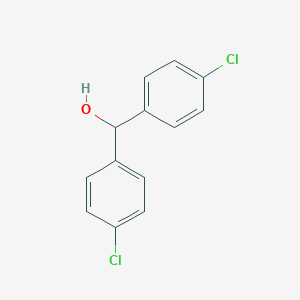
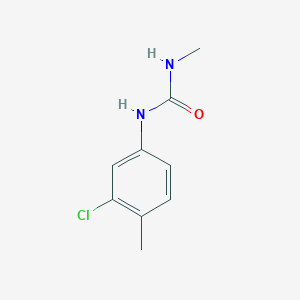
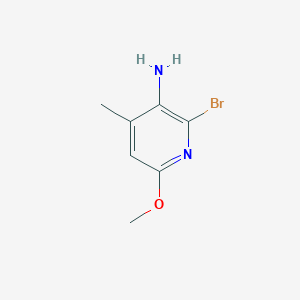
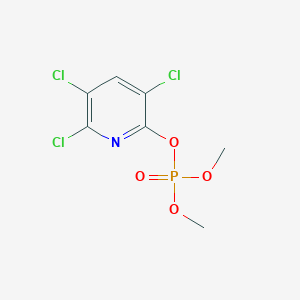

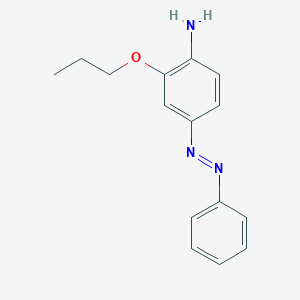
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
![N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164939.png)
